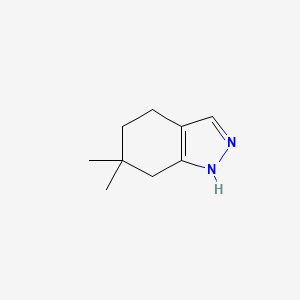

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole

Description

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is a bicyclic heterocyclic compound featuring a fused indazole core with a tetrahydro ring system and two methyl groups at the 6-position. Its synthesis typically involves iodination of the parent indazole followed by Boc protection and deprotection steps. Key synthetic conditions include the use of triethylamine, 4-dimethylaminopyridine (DMAP), and tetrahydrofuran (THF), with purification via column chromatography (cyclohexane:ethyl acetate gradients) . Structural confirmation is achieved through $ ^1H $-NMR, $ ^{13}C $-NMR, and high-resolution mass spectrometry (HRMS) . The compound exhibits moderate water solubility (~0.1 mg/mL at pH 7.4) and stability in organic solvents like DMSO, with recommended storage at -20°C for up to one month .

Properties

IUPAC Name |

6,6-dimethyl-1,4,5,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2)4-3-7-6-10-11-8(7)5-9/h6H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGNCGWYJNMRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)NN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones or aldehydes, followed by cyclization to form the indazole ring. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as transition metal-catalyzed reactions and reductive cyclization are often employed to achieve efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce dihydroindazoles .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structural features allow for modifications that enhance its reactivity and biological activity .

Synthetic Routes

The synthesis typically involves cyclization reactions under specific conditions. For example, strong acids or bases are often used as catalysts to facilitate the formation of the indazole ring structure. Large-scale industrial production may involve controlled chemical reactions to ensure purity and yield .

Biological Applications

Antimicrobial and Antiviral Activities

Research indicates that this compound exhibits potential antimicrobial and antiviral properties. Studies have shown its effectiveness against various pathogens, making it a candidate for drug development aimed at treating infectious diseases .

Cancer Therapeutics

The compound has been investigated for its anticancer properties. It interacts with key biological targets such as kinases involved in cell cycle regulation. For instance, studies have identified derivatives of this compound that inhibit fibroblast growth factor receptors (FGFR), which are implicated in cancer progression. One study reported an FGFR inhibitor with an IC50 value of 30.2 nM, highlighting its potential as a therapeutic agent .

Industrial Applications

Dyes and Pigments Production

In addition to its pharmaceutical applications, derivatives of this compound are utilized in the production of dyes and pigments. The unique chemical structure contributes to the development of colorants with desirable properties for various industrial applications.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The dimethyl substitution at the 6-position distinguishes this compound from analogs. Key structural and physical property comparisons include:

Key Observations :

- The 6,6-dimethyl substitution increases hydrophobicity (LogP = 2.58) compared to unsubstituted analogs, influencing membrane permeability and bioavailability .

- Iodination at the 3-position (e.g., 3-iodo derivative) enhances utility as a synthetic intermediate for cross-coupling reactions .

Enzyme Inhibition

This compound derivatives exhibit inhibitory activity against human dihydroorotate dehydrogenase (DHODH), a target in autoimmune disease and cancer therapy. Compared to caffeine (reference standard), its analogs show 2–3-fold higher relative activity in kinetic assays . In contrast, 3-methyl-substituted analogs (e.g., 3a, 3b) demonstrate superior antioxidant activity in ABTS radical scavenging assays, likely due to enhanced electron-donating methyl groups .

Antimicrobial and Antioxidant Effects

Coordination complexes of tetrahydroindazoles with Cu(II) and Ag(I) display broad-spectrum antimicrobial activity. For example, 4,5,6,7-tetrahydro-1H-indazole complexes with Cu(II) exhibit MIC values of 12.5–25 µg/mL against E. coli and S. aureus, outperforming non-coordinated analogs .

Biological Activity

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound belonging to the indazole family. It has garnered interest due to its diverse biological activities, including potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound has been shown to inhibit specific kinases involved in cell signaling pathways crucial for cancer progression and inflammation.

Target Enzymes

- Cyclooxygenase-2 (COX-2) : Inhibition of COX-2 leads to reduced production of inflammatory mediators such as prostaglandin E2 (PGE2) .

- Kinases : The compound modulates the activity of kinases like chk1 and chk2, which are essential in cell cycle regulation .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory : Demonstrated significant anti-inflammatory effects in carrageenan-induced edema models with an effective dose (ED50) of 3.5 mg/kg for its derivatives .

- Anticancer : Various studies have suggested potential anticancer properties through the modulation of cell signaling pathways and inhibition of tumor growth .

- Antimicrobial : The compound has shown promising antibacterial activity against several pathogens .

- Antiparasitic : Some derivatives have been tested for activity against protozoan infections with notable results .

Case Studies and Experimental Data

Several studies have documented the biological activities of this compound and its derivatives:

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole and its derivatives?

The synthesis typically involves reductive cyclization or transition metal-catalyzed reactions to construct the indazole core. For example, derivatives are synthesized via condensation reactions using solvents like DCM or THF, followed by purification via column chromatography with gradients of ethyl acetate/dichloromethane . Key intermediates, such as substituted hydrazines or ketones, are often used to introduce functional groups. Structural validation is achieved through -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the purity and structural integrity of synthesized 6,6-dimethyltetrahydroindazole derivatives validated?

Analytical techniques include:

- NMR spectroscopy : Confirms proton and carbon environments, with -NMR resolving methyl groups at δ ~1.2–1.4 ppm and the tetrahydroindazole backbone at δ 2.5–3.5 ppm .

- Mass spectrometry : HRMS or ESI-MS provides exact molecular weights (e.g., CHNO has a theoretical mass of 194.24 Da) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95% .

Q. What solvent systems are optimal for solubility studies of 6,6-dimethyltetrahydroindazole derivatives?

Aqueous solubility is tested in phosphate-buffered saline (pH 7.4) using UV-Vis spectroscopy at λ = 290–320 nm. Derivatives with polar substituents (e.g., carboxylic acids) show improved solubility in polar solvents like DMSO or ethanol, while hydrophobic analogs require co-solvents (e.g., 10% Tween-80) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at the 3- or 4-position) influence the biological activity of 6,6-dimethyltetrahydroindazole derivatives?

- Anti-inflammatory activity : Introducing aryl groups at the 3-position enhances binding to cyclooxygenase-2 (COX-2), as seen in analogs with IC values <1 μM .

- Enzyme inhibition : The 6,6-dimethyl group in JTE-051 improves selectivity for interleukin-2-inducible T-cell kinase (ITK) by stabilizing hydrophobic interactions in the ATP-binding pocket .

- Metal coordination : Copper(II) complexes of tetrahydroindazole derivatives exhibit enhanced antimicrobial activity due to chelation-driven membrane disruption .

Q. What computational methods are used to predict the adsorption behavior of 6,6-dimethyltetrahydroindazole derivatives in corrosion inhibition?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron donation/acceptance capacities. For example, HMP (7-isopropyl-4-methyltetrahydroindazole) has a higher HOMO energy (-5.2 eV), indicating strong adsorption on mild steel surfaces .

- Monte Carlo simulations : Model inhibitor-steel interactions, showing preferential binding of the indazole ring to Fe(110) surfaces via π-d orbital interactions .

Q. How can contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies) be resolved?

- Experimental standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) .

- Meta-analysis : Compare data across studies using tools like molecular docking to identify structural outliers. For example, discrepancies in dihydroorotate dehydrogenase inhibition may arise from variations in the enzyme’s redox state .

Q. What interdisciplinary applications exist beyond pharmacology (e.g., materials science)?

- Corrosion inhibition : Derivatives like HMP achieve 92% efficiency in 1M HCl at 328 K, following Langmuir adsorption isotherms with ΔG = -34 kJ/mol (indicative of chemisorption) .

- Crystallography : Single-crystal X-ray diffraction reveals planar indazole cores with dihedral angles <10° between fused rings, critical for designing solid-state materials .

Methodological Guidance

8. Designing kinetic studies for enzyme inhibition:

- Use stopped-flow spectroscopy to measure binding rates (k/k).

- For ITK inhibition, pre-incubate JTE-051 with the enzyme for 30 min before adding ATP to ensure equilibrium binding .

9. Validating adsorption mechanisms in corrosion studies:

- Combine electrochemical impedance spectroscopy (EIS) and polarization curves to confirm mixed-type inhibition.

- Fit weight loss data to the Langmuir isotherm: , where >10 L/mol indicates strong surface binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.